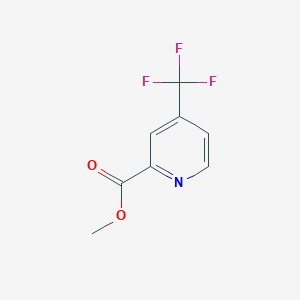

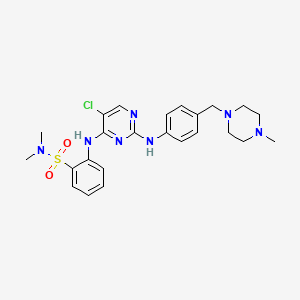

![molecular formula C24H17ClF3NO4 B607292 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one CAS No. 1354745-52-0](/img/structure/B607292.png)

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one

概要

説明

科学的研究の応用

ELQ-300 has shown significant promise in various scientific research applications:

Safety and Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

作用機序

ELQ-300 exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain). This inhibition disrupts the electron transport chain, leading to a collapse in mitochondrial membrane potential and ultimately causing cell death. This mechanism is similar to that of strobilurins, potent fungicides .

Similar Compounds:

ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.

Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.

Uniqueness of ELQ-300: ELQ-300 stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .

生化学分析

Biochemical Properties

ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that ELQ-300 is involved in.

Cellular Effects

ELQ-300 has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .

Molecular Mechanism

The molecular mechanism of action of ELQ-300 involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, ELQ-300 disrupts the electron transport chain, thereby affecting the energy production in the cell .

Temporal Effects in Laboratory Settings

ELQ-300 has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to ELQ-300, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma ELQ-300 concentration .

Dosage Effects in Animal Models

In animal models, ELQ-300 has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that ELQ-300, at a dose equivalent to 30 mg/kg ELQ-300, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .

Metabolic Pathways

ELQ-300 is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .

Transport and Distribution

While specific transporters or binding proteins for ELQ-300 have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .

Subcellular Localization

Given that ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows ELQ-300 to exert its effects on the electron transport chain, thereby influencing energy production within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ELQ-300 involves a substituted β-keto ester, formed by an Ullmann reaction and subsequent acylation, which is then reacted with an aniline via a Conrad-Limpach reaction to produce 3-substituted 4(1H)-quinolones . This synthetic route is relatively short (five reaction steps), does not require palladium, chromatographic separation, or protecting group chemistry, and can be performed without high vacuum distillation .

Industrial Production Methods: The industrial-scale production of ELQ-300 follows the same synthetic route, making it cost-effective and scalable. The process involves:

- Formation of substituted β-keto ester via Ullmann reaction.

- Acylation of the β-keto ester.

- Reaction with aniline through Conrad-Limpach reaction to yield 3-substituted 4(1H)-quinolones .

化学反応の分析

Types of Reactions: ELQ-300 undergoes various chemical reactions, including:

Oxidation: ELQ-300 can be oxidized under specific conditions to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.

Substitution: Substitution reactions, particularly at the phenyl rings, can yield various analogs with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

特性

IUPAC Name |

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDNKHCQIZRDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045320 | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354745-52-0 | |

| Record name | ELQ-300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELQ-300 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

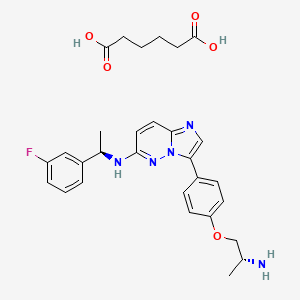

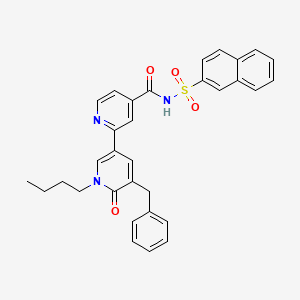

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)

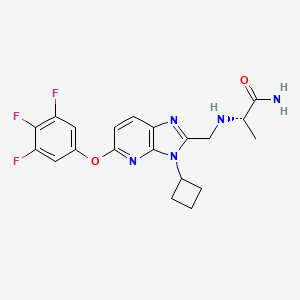

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

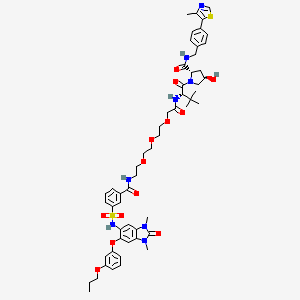

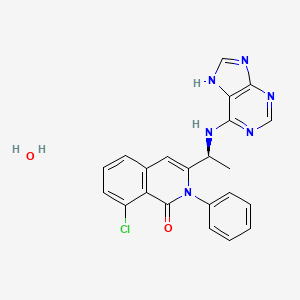

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)